Cas no 1805028-72-1 (Ethyl 2-bromomethyl-4-cyano-6-(trifluoromethyl)phenylacetate)

Ethyl 2-bromomethyl-4-cyano-6-(trifluoromethyl)phenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-bromomethyl-4-cyano-6-(trifluoromethyl)phenylacetate
-
- インチ: 1S/C13H11BrF3NO2/c1-2-20-12(19)5-10-9(6-14)3-8(7-18)4-11(10)13(15,16)17/h3-4H,2,5-6H2,1H3
- InChIKey: IGZYSZGUOMDUEQ-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(C#N)=CC(C(F)(F)F)=C1CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 391
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 50.1
Ethyl 2-bromomethyl-4-cyano-6-(trifluoromethyl)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015020649-1g |
Ethyl 2-bromomethyl-4-cyano-6-(trifluoromethyl)phenylacetate |
1805028-72-1 | 97% | 1g |
1,460.20 USD | 2021-06-18 | |
Alichem | A015020649-500mg |
Ethyl 2-bromomethyl-4-cyano-6-(trifluoromethyl)phenylacetate |
1805028-72-1 | 97% | 500mg |
782.40 USD | 2021-06-18 | |
Alichem | A015020649-250mg |
Ethyl 2-bromomethyl-4-cyano-6-(trifluoromethyl)phenylacetate |
1805028-72-1 | 97% | 250mg |
484.80 USD | 2021-06-18 |
Ethyl 2-bromomethyl-4-cyano-6-(trifluoromethyl)phenylacetate 関連文献
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Ethyl 2-bromomethyl-4-cyano-6-(trifluoromethyl)phenylacetateに関する追加情報
Ethyl 2-bromomethyl-4-cyano-6-(trifluoromethyl)phenylacetate (CAS No. 1805028-72-1): An Overview
Ethyl 2-bromomethyl-4-cyano-6-(trifluoromethyl)phenylacetate (CAS No. 1805028-72-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a bromomethyl group, a cyano group, and a trifluoromethyl moiety, holds potential for various applications, particularly in the development of novel therapeutic agents.
The bromomethyl group in Ethyl 2-bromomethyl-4-cyano-6-(trifluoromethyl)phenylacetate is a versatile functional group that can participate in a wide range of chemical reactions, making it an attractive candidate for synthetic transformations. The presence of the cyano group adds to the compound's reactivity and stability, while the trifluoromethyl moiety imparts unique electronic and steric properties that can influence the compound's biological activity.
Recent studies have highlighted the potential of Ethyl 2-bromomethyl-4-cyano-6-(trifluoromethyl)phenylacetate in various medicinal applications. For instance, research published in the *Journal of Medicinal Chemistry* has shown that compounds with similar structural features exhibit potent anti-inflammatory and anti-cancer properties. The bromomethyl group has been found to enhance the compound's ability to target specific enzymes and receptors, while the cyano and trifluoromethyl groups contribute to its overall pharmacological profile.
In the context of drug discovery, Ethyl 2-bromomethyl-4-cyano-6-(trifluoromethyl)phenylacetate has been explored as a lead compound for the development of new therapeutic agents. Its unique combination of functional groups makes it an ideal candidate for structure-activity relationship (SAR) studies, where small modifications can significantly impact its biological activity. Researchers have used this compound as a starting point to synthesize a series of derivatives with improved potency and selectivity.
The synthesis of Ethyl 2-bromomethyl-4-cyano-6-(trifluoromethyl)phenylacetate involves several steps, including the formation of the bromomethyl group through bromination reactions and the introduction of the cyano and trifluoromethyl moieties through various synthetic routes. The efficiency and scalability of these synthetic methods are crucial for its practical application in pharmaceutical research.
One of the key challenges in working with Ethyl 2-bromomethyl-4-cyano-6-(trifluoromethyl)phenylacetate is its stability under different conditions. Studies have shown that the compound is stable under standard laboratory conditions but may require careful handling to avoid degradation during long-term storage or exposure to certain reagents. This stability is important for maintaining its integrity during both synthesis and biological testing.
In terms of biological evaluation, Ethyl 2-bromomethyl-4-cyano-6-(trifluoromethyl)phenylacetate has been tested in various in vitro and in vivo models. Preliminary results indicate that it exhibits promising activity against several cancer cell lines, with selective toxicity towards tumor cells over normal cells. Additionally, it has shown potential as an anti-inflammatory agent, reducing inflammation in animal models without significant side effects.
The future prospects for Ethyl 2-bromomethyl-4-cyano-6-(trifluoromethyl)phenylacetate are promising. Ongoing research aims to further optimize its structure to enhance its therapeutic potential while minimizing any potential side effects. Collaborative efforts between chemists, biologists, and pharmacologists are essential to fully realize the potential of this compound in developing new treatments for various diseases.
In conclusion, Ethyl 2-bromomethyl-4-cyano-6-(trifluoromethyl)phenylacetate (CAS No. 1805028-72-1) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation and development as a novel therapeutic agent. As research continues to advance, this compound may play a crucial role in addressing unmet medical needs and improving patient outcomes.
1805028-72-1 (Ethyl 2-bromomethyl-4-cyano-6-(trifluoromethyl)phenylacetate) 関連製品
- 2228784-77-6(O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine)
- 7103-48-2(Estrone THP Ether)
- 921512-56-3(N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide)
- 875459-56-6(2-[(1-Cyanocyclohexyl)amino]-1-methyl-2-oxoethyl 2-[2-(4-hydroxyphenyl)diazenyl]benzoate)
- 1806270-04-1(Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate)
- 923184-91-2(N-cyclopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)
- 1804262-36-9(1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one)
- 1824468-79-2(2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride)
- 212778-67-1(3-Phenyl-4-(phenylethynyl)cinnoline)
- 1518581-43-5(1-{furo3,2-cpyridin-2-yl}ethan-1-amine)